molecular formula C22H25ClN6O3 B2545087 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899398-47-1

8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2545087
CAS No.: 899398-47-1
M. Wt: 456.93
InChI Key: DAICGIRUAYWYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 8-(4-Chlorophenyl): A para-chlorinated aryl group at position 8, which may enhance lipophilicity and receptor binding.
  • 1,6,7-Trimethyl substitutions: Methyl groups at positions 1, 6, and 7, likely influencing steric and electronic properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-6-4-16(23)5-7-17)25(3)22(31)27(20(18)30)9-8-26-10-12-32-13-11-26/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICGIRUAYWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopyrimidine family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24ClN5O2
  • Molecular Weight : 401.9 g/mol
  • CAS Number : 878720-95-7

Structure

The structure of the compound is characterized by a purine-like core with various substituents that contribute to its biological activity. The presence of the 4-chlorophenyl group and the morpholinoethyl moiety are particularly noteworthy for their roles in enhancing pharmacological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways. For example, related derivatives have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities range from 0.63 µM to 6.28 µM, indicating strong inhibitory potential compared to standard reference compounds.

The biological activity of this compound may be attributed to several mechanisms:

  • Binding Interactions : Docking studies indicate that the compound can interact effectively with target proteins due to its structural features .
  • Enzyme Inhibition : The inhibition of enzymes like AChE suggests a mechanism that could be beneficial in treating neurodegenerative diseases.
  • Antibacterial Mechanisms : The presence of the chlorophenyl group may enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound.

Case Study 1: Antibacterial Screening

In a study evaluating a series of imidazopyrimidine derivatives, it was found that those with similar structural motifs to our compound exhibited significant antibacterial properties against multiple strains. The study highlighted the importance of the morpholinoethyl group in enhancing antibacterial efficacy .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profiles of various derivatives. Compounds with similar structures demonstrated strong AChE inhibition with IC50 values significantly lower than standard inhibitors. This suggests that modifications on the imidazo[2,1-f]purine core can lead to enhanced pharmacological activities .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities among imidazo[2,1-f]purine-2,4-dione derivatives:

Compound Name / Evidence ID Position 8 Substituent Position 3 Substituent Position 7 Substituent Key Structural Features Molecular Formula Molecular Weight
Target Compound 4-Chlorophenyl 2-Morpholinoethyl Methyl 1,6,7-Trimethyl C₂₃H₂₆ClN₇O₃ 508.0 (calc.)
3-Chlorophenyl 2-((3-Chlorophenyl)amino)ethyl Methyl 1,3,6,7-Tetramethyl C₂₀H₂₂ClN₇O₂ 451.9 (calc.)
4-(3-Chlorophenyl)piperazinyl 2-(Piperazinyl)ethyl Methyl 1,6,7-Trimethyl C₂₅H₂₉ClN₈O₂ 533.1 (calc.)
4-Chlorophenyl 2-Ethoxyethyl Phenyl 1-Methyl, 7-Phenyl C₂₄H₂₂ClN₅O₃ 463.9 (reported)
(Compound 5) Dihydroisoquinolinylbutyl N/A N/A Hybrid imidazo-purine with dihydroisoquinoline C₂₈H₃₃N₇O₄ 555.6 (calc.)

Key Observations :

  • Chlorophenyl Position : The target compound’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may enhance binding to aromatic-rich kinase domains due to para-substitution .
  • Methylation Patterns : The 1,6,7-trimethyl configuration in the target compound and may confer metabolic stability compared to ’s tetramethyl derivative .
Pharmacological Profiles and Receptor Affinities
2.2.1. Serotonin and Dopamine Receptor Interactions
  • highlights Compound 5 (a dihydroisoquinolinyl derivative) as a dual modulator of 5-HT₁A/5-HT₇ serotonin receptors and dopamine D₂ receptors, with IC₅₀ values < 100 nM. The morpholinoethyl group in the target compound may similarly target these receptors due to its basic nitrogen.
  • ’s piperazinyl derivative could exhibit enhanced affinity for serotonin receptors, as piperazine is a common pharmacophore in 5-HT ligands.
2.2.2. Phosphodiesterase (PDE) Inhibition
  • Compound 5 () inhibits PDE4B1 and PDE10A (IC₅₀ ~ 10–50 nM), suggesting that imidazo-purine hybrids with extended alkyl chains (e.g., morpholinoethyl) may retain PDE selectivity .
2.2.3. Kinase Inhibition
  • and 8 describe imidazo-purines with trifluoromethyl or cyanophenyl groups as kinase inhibitors. The target compound’s 4-chlorophenyl and morpholinoethyl groups may similarly target ATP-binding pockets in kinases like CDK or Aurora.
Physicochemical Properties and Solubility
  • ’s ethoxyethyl derivative (C₂₄H₂₂ClN₅O₃) has a molecular weight of 463.9 and moderate solubility in polar solvents due to its ethoxy group.
  • Piperazinyl derivatives ( ) are typically water-soluble at physiological pH due to their basic nitrogen atoms.
  • The target compound’s morpholinoethyl group may balance lipophilicity (from 4-chlorophenyl) and aqueous solubility, critical for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.